molecular formula C11H10FNO4 B1453223 (7-Fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid CAS No. 874767-72-3

(7-Fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid

Cat. No. B1453223
M. Wt: 239.2 g/mol
InChI Key: SJSXKAJLNRAXMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid, otherwise known as FOBA, is a synthetic compound that has been studied for its potential applications in scientific research. FOBA is an important intermediate in the synthesis of a variety of compounds, including drugs, pesticides, and dyes. FOBA has been found to have the potential to act as an inhibitor of certain enzymes, and it has been studied for its biochemical and physiological effects.

Scientific Research Applications

Antibacterial Activity

(7-Fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid and its derivatives have been synthesized and evaluated for antibacterial activity against various bacterial strains including E. coli, Staphylococcus aureus, Bacillus sps, Pseudomonas, K.Pneumonea, and E. Faecalis. Some of the synthesized compounds showed promising activity against K.pneumonea and E. faecalis, while others exhibited good activity against S.aureus. The antibacterial effectiveness varied among different derivatives, indicating the potential for further optimization and study in this field (Kadian, Maste & Bhat, 2012).

Herbicidal Activity

Compounds with the benzoxazepine structure, including derivatives of (7-Fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid, have been identified as inhibitors of protoporphyrinogen oxidase (protox), an essential enzyme in the biosynthesis pathway of chlorophyll. These compounds have shown commercial levels of herbicidal activity comparable to other protox-inhibiting herbicides. This discovery has led to the development of new herbicides with high efficacy, broad-spectrum activity, and safety to crops. The optimization of lead compounds like flumioxazin and its iodo analogue (B2055) has resulted in the synthesis of new compounds with enhanced herbicidal properties and improved crop selectivity (Huang et al., 2005).

Kinase Inhibition

The benzoxazepine core is a significant component in several kinase inhibitors. The synthesis and process development for scalable production of compounds with the benzoxazepine core, like the mTOR inhibitor, have been extensively studied. These compounds consist of chemically rich, distinct fragments and have been synthesized through multi-step procedures, demonstrating their potential in medicinal chemistry and drug development (Naganathan et al., 2015).

Molecular Structure and Electron Density Studies

(7-Fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid, being biologically active, has its molecular structure in the crystal determined by X-ray diffraction. Quantum chemical calculations and high-resolution diffraction data at low temperature have been used to study the molecular dynamics and electron density of the compound. The studies provide insights into the effects of intermolecular interactions, particularly hydrogen bonding, on the compound's properties in the solid state (Wang et al., 2016).

properties

IUPAC Name

2-(7-fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO4/c12-7-1-2-9-8(5-7)11(16)13(3-4-17-9)6-10(14)15/h1-2,5H,3-4,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSXKAJLNRAXMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)F)C(=O)N1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7-Fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid
Reactant of Route 2
(7-Fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid
Reactant of Route 3
(7-Fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid
Reactant of Route 4
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(7-Fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid
Reactant of Route 5
(7-Fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
(7-Fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid

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